molecular formula C8H11ClIN B1661401 [(3-Iodophenyl)Methyl](Methyl)Amine HCl CAS No. 90389-58-5

[(3-Iodophenyl)Methyl](Methyl)Amine HCl

Cat. No. B1661401
CAS RN: 90389-58-5
M. Wt: 283.54
InChI Key: LOSPFDZMEJBGKE-UHFFFAOYSA-N
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Description

[(3-Iodophenyl)Methyl](Methyl)Amine HCl, also known as IMP, is a chemical compound that has been widely used in scientific research. IMP is a versatile compound that has various applications in the field of chemistry, biology, and medicine.

Mechanism Of Action

The mechanism of action of [(3-Iodophenyl)Methyl](Methyl)Amine HCl is not fully understood. However, it is believed that [(3-Iodophenyl)Methyl](Methyl)Amine HCl acts as a substrate for the enzyme monoamine oxidase (MAO). MAO is an enzyme that catalyzes the oxidation of monoamines such as dopamine, serotonin, and norepinephrine. By acting as a substrate for MAO, [(3-Iodophenyl)Methyl](Methyl)Amine HCl can inhibit the activity of this enzyme, leading to an increase in the levels of monoamines in the brain.
Biochemical and Physiological Effects:
[(3-Iodophenyl)Methyl](Methyl)Amine HCl has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. This increase in neurotransmitter levels can lead to various physiological effects such as increased heart rate, blood pressure, and respiration. [(3-Iodophenyl)Methyl](Methyl)Amine HCl has also been shown to have anxiolytic and antidepressant effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using [(3-Iodophenyl)Methyl](Methyl)Amine HCl in lab experiments is its versatility. [(3-Iodophenyl)Methyl](Methyl)Amine HCl can be used in various applications such as ligand synthesis, metal complex synthesis, and radiolabeling. In addition, [(3-Iodophenyl)Methyl](Methyl)Amine HCl is readily available and relatively inexpensive. However, one of the limitations of using [(3-Iodophenyl)Methyl](Methyl)Amine HCl is its potential toxicity. [(3-Iodophenyl)Methyl](Methyl)Amine HCl has been shown to be toxic to cells in vitro at high concentrations.

Future Directions

There are several future directions for the use of [(3-Iodophenyl)Methyl](Methyl)Amine HCl in scientific research. One potential application is in the development of new antidepressant and anxiolytic drugs. [(3-Iodophenyl)Methyl](Methyl)Amine HCl has been shown to have these effects, and further research could lead to the development of new drugs based on its structure. Another potential application is in the development of new imaging agents for the diagnosis of various diseases. [(3-Iodophenyl)Methyl](Methyl)Amine HCl has been used in the synthesis of radiolabeled compounds for imaging studies, and further research could lead to the development of new imaging agents with improved properties.
Conclusion:
In conclusion, [(3-Iodophenyl)Methyl](Methyl)Amine HCl is a versatile compound that has various applications in scientific research. It has been used in ligand synthesis, metal complex synthesis, and radiolabeling. [(3-Iodophenyl)Methyl](Methyl)Amine HCl has also been shown to have anxiolytic and antidepressant effects. However, its potential toxicity is a limitation in its use. Future research could lead to the development of new drugs and imaging agents based on the structure of [(3-Iodophenyl)Methyl](Methyl)Amine HCl.

Scientific Research Applications

[(3-Iodophenyl)Methyl](Methyl)Amine HCl has been widely used in scientific research for various applications. It has been used as a reagent for the synthesis of other compounds. [(3-Iodophenyl)Methyl](Methyl)Amine HCl has also been used as a ligand for the synthesis of metal complexes. In addition, [(3-Iodophenyl)Methyl](Methyl)Amine HCl has been used in the synthesis of radiolabeled compounds for imaging studies.

properties

IUPAC Name

1-(3-iodophenyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN.ClH/c1-10-6-7-3-2-4-8(9)5-7;/h2-5,10H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSPFDZMEJBGKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Iodophenyl)Methyl](Methyl)Amine HCl

CAS RN

90389-58-5
Record name Benzenemethanamine, 3-iodo-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90389-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(3-iodophenyl)methyl](methyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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